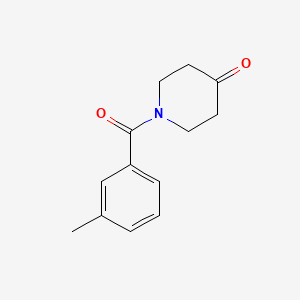

1-(3-Methylbenzoyl)piperidin-4-one

Description

1-(3-Methylbenzoyl)piperidin-4-one is a piperidin-4-one derivative featuring a 3-methylbenzoyl group at the 1-position of the piperidine ring. Piperidin-4-one derivatives are a significant class of heterocyclic compounds in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, analgesic, and anti-inflammatory properties . The compound’s structure combines a rigid piperidinone core with a lipophilic 3-methylbenzoyl substituent, which influences its electronic properties, solubility, and biological interactions.

Propriétés

Formule moléculaire |

C13H15NO2 |

|---|---|

Poids moléculaire |

217.26 g/mol |

Nom IUPAC |

1-(3-methylbenzoyl)piperidin-4-one |

InChI |

InChI=1S/C13H15NO2/c1-10-3-2-4-11(9-10)13(16)14-7-5-12(15)6-8-14/h2-4,9H,5-8H2,1H3 |

Clé InChI |

GDXICIFDUKYJLD-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC=C1)C(=O)N2CCC(=O)CC2 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Features and Substituent Effects

The table below compares 1-(3-Methylbenzoyl)piperidin-4-one with key analogs, highlighting substituent variations and their implications:

Physicochemical Properties

- Lipophilicity : The 3-methyl group in this compound increases lipophilicity compared to analogs with polar substituents (e.g., oxime or methoxy groups) . This property is critical for blood-brain barrier penetration in CNS-targeted drugs.

- Solubility : Derivatives with electron-withdrawing groups (e.g., 1-(3-Chloro-4-nitrobenzoyl)piperidin-4-one) exhibit lower aqueous solubility due to reduced hydrogen-bonding capacity .

- Tautomerism: The oxime group in 1-(3-methoxybenzoyl)piperidin-4-one oxime allows keto-enol tautomerism, which can influence binding modes in biological systems .

Crystallographic and Conformational Insights

- Crystal Packing: The conformation of the piperidinone ring (e.g., chair vs. boat) and substituent orientation influence molecular packing. For instance, 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one () adopts a chair conformation stabilized by intramolecular hydrogen bonds .

- Hydrogen Bonding : Analogs with hydrogen-bonding groups (e.g., oximes) form stable crystal lattices, as validated by tools like SHELX and ORTEP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.